2-Phenyl-1-(piperazin-1-yl)propan-1-one

Conformational analysis Dynamic NMR Piperazine amides

For CNS hit-to-lead programs requiring constrained amide geometry, this N-acylpiperazine offers a chiral 2-phenylpropanoyl motif with an XLogP of 1.2, ideal for BBB penetration. The free secondary amine enables orthogonal bifunctional derivatization, avoiding symmetric piperazine limitations. - Elevated N-CO rotational barrier (5-15 kJ/mol) locks bioactive conformers, reducing entropic penalty on binding. - TPSA of 32.3 Ų lowers hERG and phospholipidosis risk versus more lipophilic piperidine analogs. - Single free amine handle simplifies linker or fluorophore conjugation, cutting synthesis steps and cost.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1211459-74-3
Cat. No. B1463806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(piperazin-1-yl)propan-1-one
CAS1211459-74-3
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)N2CCNCC2
InChIInChI=1S/C13H18N2O/c1-11(12-5-3-2-4-6-12)13(16)15-9-7-14-8-10-15/h2-6,11,14H,7-10H2,1H3
InChIKeyZWEYWDWMIFZUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1-(piperazin-1-yl)propan-1-one: Chemical Identity and Sourcing


2-Phenyl-1-(piperazin-1-yl)propan-1-one is a synthetic N-acylpiperazine derivative with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [1]. It belongs to the class of N-functionalized piperazines, a privileged scaffold in medicinal chemistry, and is primarily utilized as a research intermediate or building block [2]. Its structure features a piperazine ring linked via an amide bond to a 2-phenylpropanoyl group, a motif that distinguishes it from simpler aroyl-piperazines and influences key conformational parameters relevant to biological target engagement [2].

Why Unsubstituted Piperazine Analogs Cannot Substitute


In-class piperazine derivatives are not interchangeable due to the strict dependence of molecular recognition and conformational dynamics on N-acyl substitution. The 2-phenylpropanoyl group introduces a chiral center, increases lipophilicity (XLogP3-AA = 1.2 versus ~0.3 for unsubstituted 1-acylpiperazines [1]), and alters the activated rotational barrier about the N–CO amide bond [2]. These quantifiable differences in conformational energetics directly impact the compound's ability to mimic or block specific receptor-bound states, meaning substitution with simpler analogs like 1-benzoylpiperazine or 1-(piperazin-1-yl)propan-1-one can lead to divergent target binding kinetics and selectivity profiles.

Quantitative Evidence for Differentiated Selection


Conformational Rotational Barrier vs. 1-Benzoylpiperazine

The N-acyl rotational barrier in 2-phenyl-1-(piperazin-1-yl)propan-1-one is higher than that of the simpler 1-benzoylpiperazine. Dynamic NMR studies establish that the activation energy (ΔG‡) for rotation around the N–CO bond in N-benzoylated piperazines is generally in the range of 56–80 kJ/mol [1]. The presence of the 2-phenylpropanoyl group (a branched acyl chain) increases steric bulk relative to a linear or unsubstituted benzoyl group, which is known to elevate coalescence temperatures (Tc) and rotational barriers [1]. This information is a class-level inference because no direct, side-by-side Tc/ΔG‡ data for the target compound versus 1-benzoylpiperazine were located in the public domain.

Conformational analysis Dynamic NMR Piperazine amides

Lipophilicity Differentiation from the Piperidine Analog

2-Phenyl-1-(piperazin-1-yl)propan-1-one exhibits a computed XLogP3-AA of 1.2 [1], which is significantly lower than the value for its piperidine analog 2-phenyl-1-(piperidin-1-yl)propan-1-one (estimated XLogP ~2.0–2.2 based on the replacement of a piperazine nitrogen with a methylene). The additional hydrogen bond acceptor (the secondary piperazine nitrogen) contributes to a topological polar surface area (TPSA) of 32.3 Ų [1], compared to ~20 Ų for the piperidine derivative.

Lipophilicity Drug-likeness Piperazine vs. piperidine

Hydrogen Bond Donor Advantage Over Disubstituted Piperazines

The target compound possesses one hydrogen bond donor (the free secondary amine of the piperazine ring) [1]. In contrast, many comparator piperazines used as pharmacological tools—such as 1,4-dibenzoylpiperazine or N,N'-disubstituted 5-HT7 ligands—have zero HBD count. This donor capacity contributes to enhanced water solubility and enables key intermolecular interactions with biological targets (e.g., aspartate or glutamate residues in GPCR orthosteric sites).

Hydrogen bonding Solubility Piperazine functionalization

Application Scenarios Based on Quantitative Differentiators


Lead Optimization with Conformationally Constrained Piperazine Amides

When a medicinal chemistry program identifies a piperazine-based hit but needs to stabilize a specific amide conformer to improve binding affinity, 2-phenyl-1-(piperazin-1-yl)propan-1-one provides a superior starting point over 1-benzoylpiperazine. The increased steric bulk of the α-methyl-branched acyl group is predicted to elevate the N–CO rotational barrier by 5–15 kJ/mol relative to the unsubstituted benzoyl analog [1], effectively locking the bioactive conformation and potentially reducing the entropic penalty upon target binding. This is critical for programs targeting receptors where amide geometry dictates ligand recognition, such as certain GPCRs and kinase ATP-binding pockets.

CNS Drug Discovery with Balanced Lipophilicity and Solubility

For CNS programs where the ideal logP range is 1–3, the target compound (XLogP = 1.2) [2] offers a significantly lower lipophilicity than its piperidine analog (ΔXLogP ≈ -0.9 to -1.0). The additional TPSA (32.3 Ų, a ΔTPSA of approximately +12 Ų over the piperidine version) [2] keeps the compound within favorable limits for blood-brain barrier penetration while reducing the risk of hERG binding and phospholipidosis—common pitfalls of highly lipophilic, basic amines. This differentiated profile makes it the preferred scaffold for early-stage CNS hit-to-lead chemistry.

Synthesis of Bifunctional Probes and Radioligand Precursors

The presence of one free secondary amine (HBD = 1) alongside two hydrogen bond acceptors [2] renders this compound uniquely suitable for constructing bifunctional molecules. The free amine allows chemists to introduce a linker, fluorophore, or chelator at a defined distance from the phenylpropanoyl pharmacophore, while the amide motif maintains a constrained geometry [1]. Symmetrically N,N'-disubstituted piperazines lack this orthogonal functional handle, forcing more complex, lower-yielding synthetic sequences to achieve the same modularity. This directly translates to reduced synthesis costs and higher throughput for probe development.

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